REACTION_CXSMILES
|
C(O[C:5]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([O:13]C(=O)C)=[C:7]([CH3:17])[C:6]=1[CH2:18][CH2:19][C:20](=[O:22])[CH3:21])(=O)C.C[C:24](P(OC)(O)=O)([C:26]([O-:28])=[O:27])C>>[OH:13][C:8]1[C:7]([CH3:17])=[C:6]2[C:5](=[C:10]([CH3:11])[C:9]=1[CH3:12])[O:22][C:20]([CH3:21])([CH2:24][C:26]([OH:28])=[O:27])[CH2:19][CH2:18]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C(=C1C)C)OC(C)=O)C)CCC(C)=O
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Name
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trimethylphosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)[O-])P(=O)(O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude (±)-methyl 5-(2,5-diacetoxy-3,4,6-trimethylphenyl)-3-methyl-2-pentenoate thus obtained, upon saponification with base as in Example 6
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Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(CC(=O)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |